SK-946 is a synthetic compound classified as a central muscarinic cholinergic receptor agonist [, ]. It exhibits a particular affinity for the M1 muscarinic receptor subtype []. Researchers have investigated SK-946 for its potential in enhancing cognitive function, particularly in the context of neurodegenerative diseases and cognitive impairment [].
The synthesis of SK-946 involves multiple steps, commencing with the synthesis of the core structure, 1-azabicyclo[3.3.0]octane []. While specific details of the complete synthesis were not provided in the analyzed papers, one study mentions a novel synthetic method for 1-azabicyclo[3.3.0]octane as part of the process []. The final step likely involves the coupling of the synthesized 1-azabicyclo[3.3.0]octane derivative with 2-nitroaniline, followed by salt formation with fumaric acid to obtain SK-946.
SK-946 acts as a partial agonist at muscarinic receptors, particularly exhibiting selectivity for the M1 subtype []. This implies that it binds to these receptors and activates them to a lesser extent than the endogenous agonist, acetylcholine. This partial agonism may contribute to its potential therapeutic benefits by modulating cholinergic neurotransmission without causing excessive receptor stimulation [].
SK-946 has been explored for its potential therapeutic applications in enhancing cognitive function [, ]. Studies in rodent models have shown that SK-946 can:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4